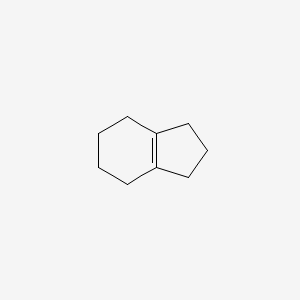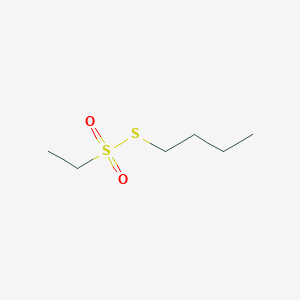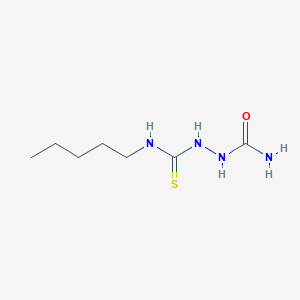
2-(Pentylcarbamothioyl)hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentylcarbamothioyl)hydrazine-1-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a pentyl group, a carbamothioyl group, and a hydrazine-1-carboxamide moiety. This compound has garnered interest due to its potential biological activities and its role in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylcarbamothioyl)hydrazine-1-carboxamide typically involves the reaction of pentyl isothiocyanate with hydrazine-1-carboxamide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentylcarbamothioyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or carbamothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Pentylcarbamothioyl)hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antibacterial or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Pentylcarbamothioyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form hydrogen bonds or other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine-1-carboxamide: A related compound with similar structural features but lacking the pentyl and carbamothioyl groups.
Semicarbazones: Compounds with a similar hydrazine-1-carboxamide moiety but different substituents.
Uniqueness
2-(Pentylcarbamothioyl)hydrazine-1-carboxamide is unique due to the presence of the pentyl and carbamothioyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
6318-96-3 |
|---|---|
Molekularformel |
C7H16N4OS |
Molekulargewicht |
204.30 g/mol |
IUPAC-Name |
(pentylcarbamothioylamino)urea |
InChI |
InChI=1S/C7H16N4OS/c1-2-3-4-5-9-7(13)11-10-6(8)12/h2-5H2,1H3,(H3,8,10,12)(H2,9,11,13) |
InChI-Schlüssel |
XLSNEBSBHYHNNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=S)NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



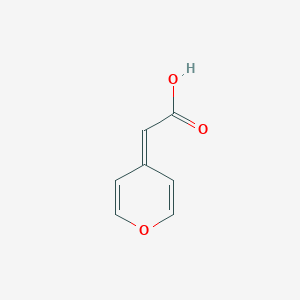
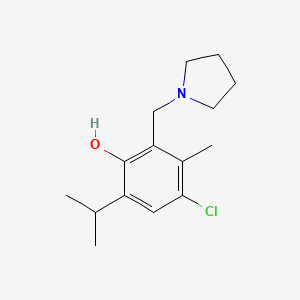
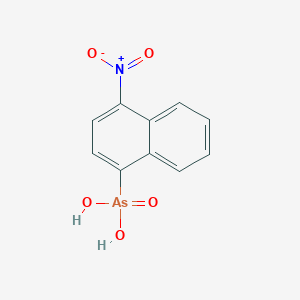
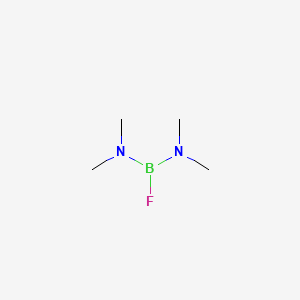
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
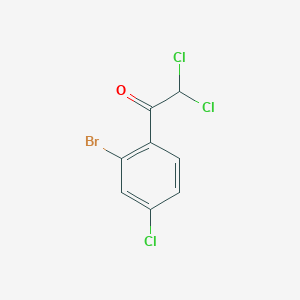
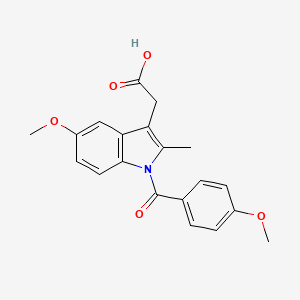
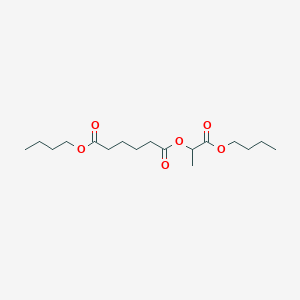
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
